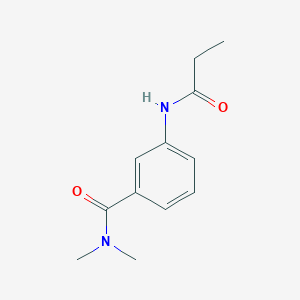
2-(4-Hydroxyphenyl)phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)phthalazin-1-one, also known as HPPH, is a synthetic compound that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of photosensitizing agents and light to selectively destroy cancer cells. HPPH is a promising photosensitizer due to its high absorption in the red region of the spectrum, which allows for deeper tissue penetration, and its ability to produce singlet oxygen, a highly reactive species that can cause cell death.
作用機序
Upon exposure to light, 2-(4-Hydroxyphenyl)phthalazin-1-one undergoes a series of photochemical reactions that result in the production of singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cellular components such as proteins, lipids, and DNA, leading to cell death. The selective accumulation of 2-(4-Hydroxyphenyl)phthalazin-1-one in tumor tissue is thought to be due to the increased permeability of tumor blood vessels and the decreased lymphatic drainage in tumors.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT has been shown to induce a variety of biochemical and physiological effects in tumor tissue, including the activation of apoptotic pathways, the inhibition of angiogenesis, and the modulation of immune responses. These effects contribute to the selective destruction of cancer cells and the reduction of tumor growth.
実験室実験の利点と制限
The advantages of using 2-(4-Hydroxyphenyl)phthalazin-1-one as a photosensitizer for lab experiments include its high absorption in the red region of the spectrum, which allows for deeper tissue penetration, and its ability to produce singlet oxygen, a highly reactive species that can cause cell death. However, limitations include the need for specialized equipment and expertise for handling and irradiating the photosensitizer, as well as the potential for photobleaching, which can reduce the effectiveness of the treatment.
将来の方向性
Future research directions for 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT include the development of new delivery methods, such as nanoparticles or liposomes, to improve the selective accumulation of the photosensitizer in tumor tissue. Other areas of research include the optimization of treatment parameters, such as the dose and timing of light exposure, and the combination of 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying the selective accumulation of 2-(4-Hydroxyphenyl)phthalazin-1-one in tumor tissue and the biochemical and physiological effects of 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT on cancer cells.
合成法
2-(4-Hydroxyphenyl)phthalazin-1-one can be synthesized using a variety of methods, including the reaction of 2-aminophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. Other methods involve the use of different starting materials, such as 4-hydroxybenzaldehyde and phthalic acid, or the use of microwave irradiation to accelerate the reaction.
科学的研究の応用
2-(4-Hydroxyphenyl)phthalazin-1-one has been extensively studied for its potential use in PDT for various types of cancer, including head and neck, lung, and prostate cancer. In preclinical studies, 2-(4-Hydroxyphenyl)phthalazin-1-one has been shown to selectively accumulate in tumor tissue and produce a strong photodynamic effect upon exposure to light. Clinical trials have also demonstrated the safety and efficacy of 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT for cancer treatment.
特性
IUPAC Name |
2-(4-hydroxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12-7-5-11(6-8-12)16-14(18)13-4-2-1-3-10(13)9-15-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEPXQZHESJWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)phthalazin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)

![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)